Comprehensive Technical Guide: Chemical Structure, Molecular Weight, and Analytical Profiling of Methyl Methylsulfamate
Comprehensive Technical Guide: Chemical Structure, Molecular Weight, and Analytical Profiling of Methyl Methylsulfamate
Executive Summary: Resolving Nomenclature Ambiguity
In pharmaceutical development and chemical synthesis, the term "methyl methylsulfamate" refers to two distinct chemical entities depending on the context. As a Senior Application Scientist, it is critical to establish precise nomenclature before developing analytical or synthetic workflows.
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The Foundational Moiety : The simple ester, methyl methylsulfamate (CAS: 26118-69-4)[1].
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The Pharmaceutical Impurity : N-Methyl Topiramate (CAS: 97240-80-7), whose formal IUPAC nomenclature terminates in "...methyl methylsulfamate"[2]. This complex tricyclic compound is a critical process-related impurity monitored during the synthesis of the anticonvulsant drug Topiramate[3].
This whitepaper focuses on the structural characterization, mechanistic origin, and analytical quantification of both entities, with a heavy emphasis on the pharmaceutical impurity due to its regulatory significance in drug development and quality control[3].
Structural and Physicochemical Profiling
Understanding the exact physicochemical properties of these molecules is the first step in designing a robust analytical method. The simple ester acts as a highly polar, low-molecular-weight building block, whereas the Topiramate impurity is a bulky, hydrophobic, and chiral molecule[3].
Quantitative Data Summary
| Property | Methyl Methylsulfamate (Base Ester) | N-Methyl Topiramate (API Impurity) |
| CAS Number | 26118-69-4[1] | 97240-80-7[2] |
| Molecular Formula | C₂H₇NO₃S[1] | C₁₃H₂₃NO₈S[2] |
| Molecular Weight | 125.15 g/mol | 353.39 g/mol [2] |
| Structural Class | Sulfamate Ester | Sulfamate-substituted Monosaccharide[3] |
| SMILES | S(=O)(=O)(OC)NC[1] | CC1(O(NC)=O)O3)O1)[C@@H]2OC3(C)C)C[2] |
| Solubility | Water, Polar Organics | Methanol (MeOH), Acetonitrile[4] |
Mechanistic Origins in Pharmaceutical Synthesis
To control an impurity, one must first understand its thermodynamic and kinetic origins. Topiramate is synthesized starting from D-fructose, which undergoes acetonation to form diacetone fructose, followed by a reaction with sulfamoyl chloride to introduce the necessary functional groups[3].
The N-Methyl Topiramate impurity typically arises from two causal pathways:
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Reagent Contamination : The presence of trace N-methylsulfamoyl chloride in the primary sulfamoyl chloride reagent.
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Aberrant Methylation : Unintended methylation of the primary sulfamate amine during downstream processing, often catalyzed by trace solvents or environmental methylating agents.
Figure 1: Mechanistic formation pathway of the N-Methyl Topiramate impurity.
Analytical Workflow: Detection and Quantification
To ensure trustworthiness and regulatory compliance, the analytical protocol must be a self-validating system . We employ High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The mandatory inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) ensures that any matrix effects or ion suppression are internally corrected, validating the recovery of every single run.
Step-by-Step Methodology
Step 1: Sample and Standard Preparation
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Action : Dissolve the Topiramate API sample and the N-Methyl Topiramate reference standard (Batch purity >98%[4]) in HPLC-grade Methanol to a stock concentration of 1.0 mg/mL. Spike all samples with 50 ng/mL of Topiramate-d12 (SIL-IS).
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Causality : Methanol is chosen over water because the tricyclic di-isopropylidene ring system of the impurity is highly hydrophobic[4]. Aqueous dissolution would lead to poor recovery, standard precipitation, and ultimately, a failure of the self-validating recovery metric.
Step 2: Chromatographic Separation
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Column : C18 Reverse-Phase Column (e.g., 150 mm × 4.6 mm, 3.5 µm).
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Mobile Phase :
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Phase A: 0.1% Formic Acid in Ultrapure Water.
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Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient : 10% B to 90% B over 15 minutes.
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Causality : The gradient elution ensures that highly polar unreacted intermediates elute early, while the hydrophobic Topiramate and its N-methyl derivative are retained. The C18 stationary phase provides the necessary theoretical plates to resolve the API from the impurity, preventing isobaric interference in the mass spectrometer.
Step 3: Mass Spectrometric Detection (ESI-MS/MS)
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Ionization Mode : Electrospray Ionization (ESI) in Negative Mode .
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Transitions : Monitor the precursor ion [M−H]− at m/z 352.4 for N-methyl topiramate.
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Causality : The sulfamate group ( −OSO2NHCH3 ) is highly acidic and readily donates a proton. Negative mode ESI yields a signal-to-noise ratio exponentially higher than positive mode, effectively filtering out background hydrocarbon matrix noise and ensuring high-fidelity detection.
Step 4: System Suitability and Self-Validation
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Action : Inject a resolution mixture containing both Topiramate and N-Methyl Topiramate. Ensure the resolution factor ( Rs ) is ≥1.5 . Verify that the SIL-IS peak area variance is ≤5% across all injections.
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Causality : Baseline resolution guarantees that the integration of the impurity peak is not artificially inflated by the tailing edge of the massive API peak. The SIL-IS variance check acts as an automated system-health monitor, validating that injection volumes and ionization efficiencies remain constant.
Figure 2: Self-validating HPLC-MS/MS workflow for N-Methyl Topiramate quantification.
Conclusion
Whether addressing the foundational methyl methylsulfamate ester or the complex N-Methyl Topiramate impurity, rigorous structural characterization is non-negotiable. By understanding the chemical causality—from the thermodynamics of its synthesis to the ionization kinetics in a mass spectrometer—drug development professionals can build robust, self-validating analytical systems that withstand regulatory scrutiny.
References
- Chemicea Pharma.
- DrugFuture.
- OntoSight.
- Allmpus.
